molecular formula C23H31N5O7 B13879145 Bz-Gly-DL-His-DL-Leu-OH.CH3CO2H

Bz-Gly-DL-His-DL-Leu-OH.CH3CO2H

Cat. No.: B13879145
M. Wt: 489.5 g/mol
InChI Key: NSEVQQKNHZCIKL-UHFFFAOYSA-N
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Description

Benzoylglycyl-DL-histidyl-DL-leucine acetate, also known as Bz-Gly-DL-His-DL-Leu-OH.CH3CO2H, is a synthetic peptide compound. It is commonly used as a substrate for angiotensin I-converting enzyme (ACE) assays . This compound is significant in biochemical research due to its role in studying enzyme kinetics and inhibitor screening.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoylglycyl-DL-histidyl-DL-leucine acetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

In an industrial setting, the production of Benzoylglycyl-DL-histidyl-DL-leucine acetate follows similar principles but on a larger scale. Automated peptide synthesizers are often used to enhance efficiency and reproducibility. The purification process is scaled up using preparative HPLC systems .

Chemical Reactions Analysis

Types of Reactions

Benzoylglycyl-DL-histidyl-DL-leucine acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoylglycyl-DL-histidyl-DL-leucine acetate has diverse applications in scientific research:

    Chemistry: Used as a substrate in enzyme assays to study the activity of ACE and other proteases.

    Biology: Helps in understanding peptide-protein interactions and enzyme kinetics.

    Medicine: Utilized in the development of ACE inhibitors, which are important in treating hypertension and cardiovascular diseases.

    Industry: Employed in the production of diagnostic kits and research reagents

Mechanism of Action

The mechanism of action of Benzoylglycyl-DL-histidyl-DL-leucine acetate involves its interaction with ACE. The enzyme cleaves the peptide bond between the histidine and leucine residues, producing hippuric acid and histidyl-leucine. This reaction is used to measure ACE activity in various biological samples .

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-L-histidyl-L-leucine: Another substrate for ACE assays with similar properties.

    Hippuryl-L-histidyl-L-leucine: Commonly used in ACE activity assays.

    N-Benzoyl-DL-histidyl-DL-leucine: A racemic mixture with similar applications

Uniqueness

Benzoylglycyl-DL-histidyl-DL-leucine acetate is unique due to its specific sequence and the presence of both D- and L- isomers of histidine and leucine. This racemic mixture can provide insights into the stereospecificity of enzyme-substrate interactions .

Properties

Molecular Formula

C23H31N5O7

Molecular Weight

489.5 g/mol

IUPAC Name

acetic acid;2-[[2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C21H27N5O5.C2H4O2/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;1-2(3)4/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H3,(H,3,4)

InChI Key

NSEVQQKNHZCIKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O

Origin of Product

United States

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